Benzoic acid, 2,4,6-trimethyl-, 2-(4-bromophenyl)-2-oxoethyl ester
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Overview
Description
Benzoic acid, 2,4,6-trimethyl-, 2-(4-bromophenyl)-2-oxoethyl ester: is an organic compound that belongs to the class of benzoic acid esters This compound is characterized by the presence of a benzoic acid moiety substituted with three methyl groups at positions 2, 4, and 6, and an ester linkage to a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,4,6-trimethyl-, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of 2,4,6-trimethylbenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the ester linkage, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-oxoethanol derivatives.
Substitution: Formation of various substituted phenyl esters.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. Its bromine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as a prodrug. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals, including fragrances and flavorings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which benzoic acid, 2,4,6-trimethyl-, 2-(4-bromophenyl)-2-oxoethyl ester exerts its effects involves the hydrolysis of the ester linkage. This reaction is typically catalyzed by esterases, leading to the release of 2,4,6-trimethylbenzoic acid and 2-(4-bromophenyl)-2-oxoethanol. The released products can then interact with specific molecular targets, such as enzymes or receptors, to elicit biological responses.
Comparison with Similar Compounds
- Benzoic acid, 2,4,6-trimethyl-, 2-oxoethyl ester
- Benzoic acid, 2,4,6-trimethyl-, 2-(4-chlorophenyl)-2-oxoethyl ester
- Benzoic acid, 2,4,6-trimethyl-, 2-(4-fluorophenyl)-2-oxoethyl ester
Comparison: Compared to its analogs, benzoic acid, 2,4,6-trimethyl-, 2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of the bromine atom. This halogen atom can significantly influence the compound’s reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for chemical modifications.
Properties
CAS No. |
53756-56-2 |
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Molecular Formula |
C18H17BrO3 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C18H17BrO3/c1-11-8-12(2)17(13(3)9-11)18(21)22-10-16(20)14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
AUNNYUWHYHFQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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